molecular formula C25H29ClN4O2 B1680439 N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride

Cat. No.: B1680439
M. Wt: 453.0 g/mol
InChI Key: RAKGNVNONBJBSW-UHFFFAOYSA-N
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Description

S 32212 hydrochloride is a chemical compound known for its pharmacological properties, particularly as an inverse agonist of serotonin (5-HT) receptor subtypes 5-HT2CINI and 5-HT2CVSV. It also acts as an antagonist of the 5-HT2A receptor and the α2B-adrenergic receptor . This compound has shown potential in scientific research, especially in the fields of neuroscience and behavioral studies.

Biochemical Analysis

Biochemical Properties

S 32212 hydrochloride interacts with various biomolecules, including enzymes and proteins. It binds to the serotonin (5-HT) receptor subtypes 5-HT2CINI and 5-HT2CVSV, and the α2B-adrenergic receptor . These interactions influence biochemical reactions, particularly those involving GTPγS and Gαq .

Cellular Effects

S 32212 hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by reducing the binding of GTPγS to Gαq and decreasing the activity of phospholipase C (PLC) in HEK293 cells expressing 5-HT2CINI receptors and in CHO cells expressing 5-HT2CVSV receptors .

Molecular Mechanism

The molecular mechanism of action of S 32212 hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It reduces binding of GTPγS to Gαq and decreases the activity of phospholipase C (PLC) in cells expressing 5-HT2CINI and 5-HT2CVSV receptors .

Dosage Effects in Animal Models

In animal models, the effects of S 32212 hydrochloride vary with different dosages. At a dose of 2.5 mg/kg, it decreases head twitching, penile erections, and drug discrimination induced by 5-HT receptor agonists in mice and rats . At doses of 10 and 40 mg/kg, it exhibits anti-depressant-like and anxiolytic activities .

Metabolic Pathways

Given its interactions with the serotonin (5-HT) receptor subtypes and the α2B-adrenergic receptor, it is likely involved in pathways related to these receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S 32212 hydrochloride involves multiple steps, starting from the appropriate precursorsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of S 32212 hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

S 32212 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the benz[e]indole core .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2.ClH/c1-27-13-15-28(16-14-27)23-17-19(8-10-24(23)31-2)26-25(30)29-12-11-21-20-6-4-3-5-18(20)7-9-22(21)29;/h3-10,17H,11-16H2,1-2H3,(H,26,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKGNVNONBJBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)NC(=O)N3CCC4=C3C=CC5=CC=CC=C45)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride
Reactant of Route 2
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride
Reactant of Route 4
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride
Reactant of Route 6
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride

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